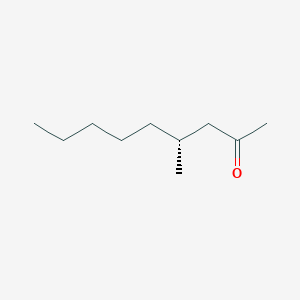![molecular formula C11H9N3OS B14234932 1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone CAS No. 313233-62-4](/img/structure/B14234932.png)
1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine is a heterocyclic compound that combines the structural features of both thiazole and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine typically involves the reaction of α-halo ketones with thioamides. One common method includes the use of 2-amino-4-acetyl-7-bromothiazolo[5,4-b]indole as a starting material, which is then reacted with succinic anhydride in dimethylformamide (DMF) at elevated temperatures . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-4H-thiazolo[5,4-b]indole-2-amine can be compared with other similar compounds such as:
Eigenschaften
CAS-Nummer |
313233-62-4 |
|---|---|
Molekularformel |
C11H9N3OS |
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
1-(2-amino-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone |
InChI |
InChI=1S/C11H9N3OS/c1-6(15)14-8-5-3-2-4-7(8)9-10(14)16-11(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
UCASOJUYDMNQLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1SC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


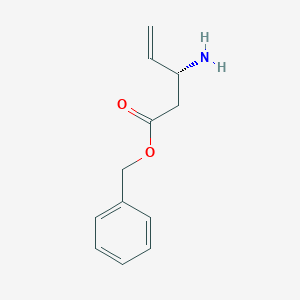
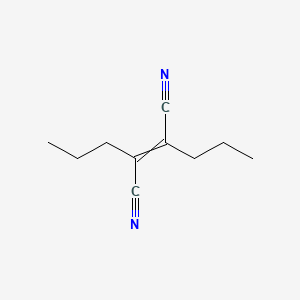
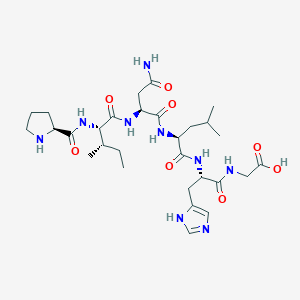

![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
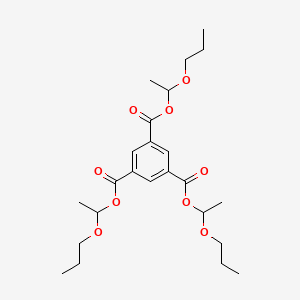
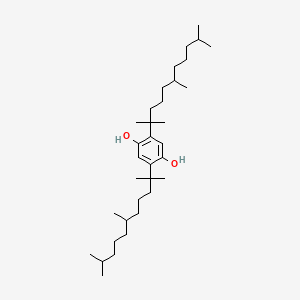
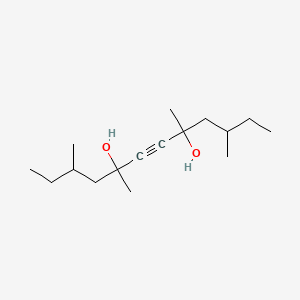

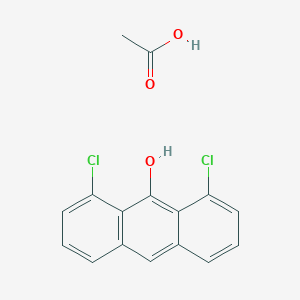
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
